

Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	Thiourea, N-(1-methylpropyl)-N'-phenyl-
Cat. No.:	B076742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic structure, and intermolecular interactions of N-alkyl-N'-phenyl-thiourea derivatives. While specific crystallographic data for N-(1-methylpropyl)-N'-phenyl-thiourea is not publicly available, this document leverages data from closely related structures, such as N,N-di-n-butyl-N'-phenylthiourea, to offer a detailed understanding of this class of compounds. The insights provided are crucial for researchers in medicinal chemistry and materials science, where the three-dimensional structure of molecules dictates their biological activity and physical properties.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-alkyl-N'-phenyl-thiourea derivatives, this typically involves the reaction of phenyl isothiocyanate with the desired alkylamine.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of N,N-di-n-butyl-N'-phenylthiourea, which can be adapted for N-(1-methylpropyl)-N'-phenyl-thiourea, is as follows:

- Reaction Setup: Phenyl isothiocyanate (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as toluene, in a round-bottom flask.
- Amine Addition: A solution of the corresponding alkylamine (e.g., di-n-butylamine or sec-butylamine) (1.0 equivalent) in the same solvent is added dropwise to the isothiocyanate solution at room temperature with constant stirring.
- Reaction Progression: The reaction mixture is typically stirred for 1 to 3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Product Isolation: Upon completion, the solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
- Purification and Crystallization: The resulting solid is then purified by recrystallization. A common method involves dissolving the solid in a hot mixture of hexane and ethanol (e.g., a 10:1 ratio), followed by slow cooling to room temperature and then refrigeration to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.[\[1\]](#)[\[2\]](#)

This synthetic route is highly efficient, often yielding pure products in high yields, suitable for single-crystal X-ray diffraction analysis.

Crystallographic Analysis

The definitive method for elucidating the three-dimensional structure of these derivatives is single-crystal X-ray diffraction.

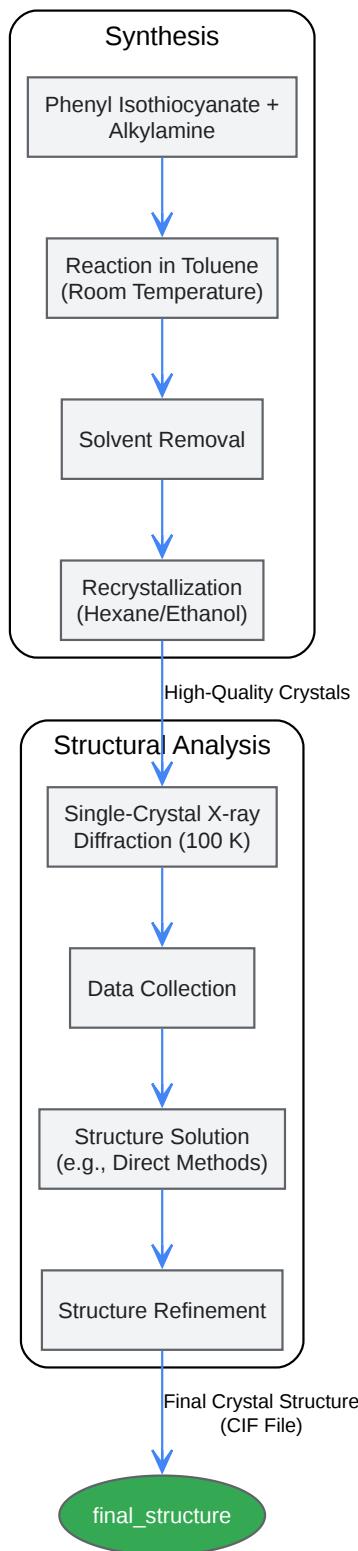
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer (e.g., a SuperNova, Dual, Cu at home/near, Atlas diffractometer) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow from synthesis to structural elucidation.

Experimental Workflow for Thiourea Derivatives

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A flowchart of the synthesis and structural analysis process.

Structural Features of N-Alkyl-N'-Phenyl-Thiourea Derivatives

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives reveal key features regarding their molecular conformation and intermolecular interactions. The data presented here is based on the published structure of N,N-di-n-butyl-N'-phenylthiourea as a representative example.[\[2\]](#) [\[3\]](#)

Molecular Conformation

The thiourea core (N-C(=S)-N) is generally planar. The phenyl group attached to one nitrogen atom is typically twisted with respect to this plane. For N,N-di-n-butyl-N'-phenylthiourea, the torsion angle between the phenyl ring and the central N-C-S-N plane is approximately 55.54°.[\[2\]](#)[\[3\]](#) The alkyl chains, in this case, the butyl groups, are usually found in a staggered conformation to minimize steric hindrance.[\[3\]](#)

Bond Lengths and Angles

The bond lengths within the thiourea moiety indicate a degree of delocalization of the pi electrons. The C=S double bond is typically around 1.70 Å, and the C-N bond lengths are in the range of 1.34-1.36 Å.[\[3\]](#)[\[4\]](#)

Parameter	N,N-di-n-butyl-N'-phenylthiourea[2][3]
Crystal System	Trigonal
Space Group	R-3
a (Å)	21.3216 (4)
b (Å)	21.3216 (4)
c (Å)	10.0383 (2)
α (°)	90
β (°)	90
γ (°)	120
Volume (Å³)	3949.0 (2)
Z	6
C=S Bond Length (Å)	1.7004 (11)
N1-C1 Bond Length (Å)	1.3594 (15)
C1-N2 Bond Length (Å)	1.3432 (15)
C1-N1-C2-C7 Torsion Angle (°)	55.54 (16)

Table 1: Crystallographic Data for N,N-di-n-butyl-N'-phenylthiourea.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N-alkyl-N'-phenyl-thiourea derivatives is predominantly governed by hydrogen bonding. The N-H proton on the phenyl-substituted nitrogen acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group acts as an acceptor.

These N-H \cdots S hydrogen bonds are a recurring motif and can lead to the formation of various supramolecular structures. In many N,N'-disubstituted thioureas, these interactions result in the formation of centrosymmetric dimers, creating a characteristic R₂(8) ring motif.^[5] However, in

the case of N,N-di-n-butyl-N'-phenylthiourea, these intermolecular hydrogen bonds lead to the assembly of hexameric rings.[2][3]

Weaker interactions, such as C-H \cdots π interactions, also play a role in stabilizing the overall crystal packing.

The following diagram illustrates the common hydrogen bonding patterns leading to dimer and hexamer formation.

Supramolecular assemblies via N-H \cdots S hydrogen bonds.

Conclusion

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives are characterized by a planar thiourea core with a twisted phenyl substituent and well-defined intermolecular hydrogen bonding patterns. The reliable and high-yielding synthesis allows for the production of high-quality crystals, facilitating detailed structural analysis through single-crystal X-ray diffraction. The understanding of these three-dimensional structures, particularly the consistent formation of supramolecular motifs via N-H \cdots S hydrogen bonds, is fundamental for the rational design of new molecules in drug development and materials science. While the specific structure of N-(1-methylpropyl)-N'-phenyl-thiourea remains to be determined, the analysis of closely related analogues provides a robust framework for predicting its structural properties.

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